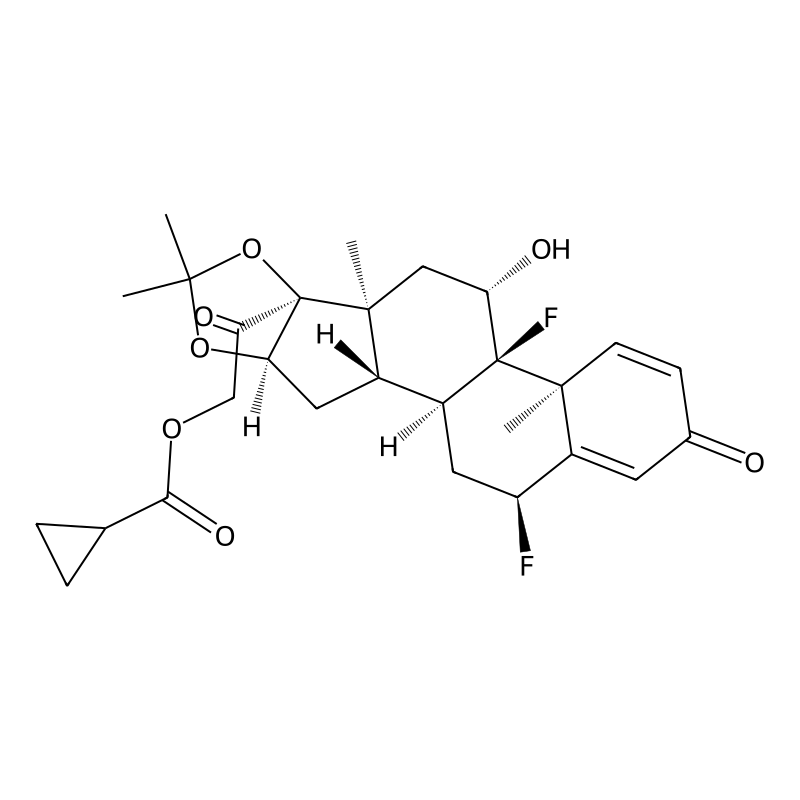Ciprocinonide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-inflammatory Effects:
Ciprocinonide has demonstrated anti-inflammatory properties in various in vitro and in vivo studies. Studies have shown that it can suppress the production of inflammatory mediators such as prostaglandins and cytokines []. This suggests that ciprocinonide might be beneficial in treating inflammatory conditions like arthritis, psoriasis, and inflammatory bowel disease.
Source
[] Ciprocinonide inhibits inflammatory mediator production and T cell proliferation in vitro and in vivo. European Journal of Pharmacology,
Immunomodulatory Effects:
Ciprocinonide has also been shown to modulate the immune system. Studies suggest that it can suppress the proliferation of T cells, which play a key role in the immune response []. This immunomodulatory activity could be useful in treating autoimmune diseases where the immune system attacks healthy tissues.
Source
[] Ciprocinonide inhibits inflammatory mediator production and T cell proliferation in vitro and in vivo. European Journal of Pharmacology,
Other Potential Applications:
In addition to its anti-inflammatory and immunomodulatory effects, ciprocinonide is being investigated for its potential use in other areas such as:
- Cancer: Some studies suggest that ciprocinonide might have anti-cancer properties []. However, more research is needed to determine its efficacy in cancer treatment.
- Neurodegenerative Diseases: Ciprocinonide's neuroprotective effects are being explored for potential applications in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
Ciprocinonide is a synthetic corticosteroid primarily used for its anti-inflammatory properties in dermatological applications. It is effective in treating various skin conditions, including eczema, psoriasis, and dermatitis. The compound is characterized by its unique chemical structure, which includes fluorinated groups that enhance its potency and stability compared to other corticosteroids. Ciprocinonide has a molecular formula of C28H34F2O7 and a molecular weight of approximately 502.56 g/mol .
Ciprocinonide exhibits significant biological activity due to its interaction with glucocorticoid receptors. It functions as an anti-inflammatory agent by:
- Inhibiting Pro-inflammatory Cytokines: Ciprocinonide reduces the production of cytokines such as interleukin-1 and tumor necrosis factor-alpha, which play critical roles in inflammatory responses.
- Suppressing Immune Response: The compound modulates immune function, leading to decreased inflammation and tissue damage in affected areas.
- Promoting Apoptosis in Inflammatory Cells: It induces apoptosis in activated immune cells, further reducing inflammation .
Ciprocinonide is primarily used in dermatology for:
- Topical Treatments: It is formulated into creams or ointments for direct application to inflamed skin areas.
- Management of Skin Disorders: Effective in treating conditions like eczema, psoriasis, and contact dermatitis due to its anti-inflammatory properties.
- Research
Ciprocinonide exhibits various interactions that can influence its efficacy and safety profile:
- Drug Interactions: It may interact with other medications metabolized by cytochrome P450 enzymes, potentially altering their effectiveness or increasing side effects.
- Biological Interactions: Studies indicate that it may enhance or inhibit the effects of other anti-inflammatory agents when used concurrently.
- Toxicological Studies: Evaluations have shown that while generally safe, prolonged use can lead to systemic absorption and associated side effects typical of corticosteroids .
Ciprocinonide shares similarities with several other corticosteroids but has unique characteristics that distinguish it from them. Here are some comparable compounds:
| Compound | Unique Features | Common Uses |
|---|---|---|
| Fluocinonide | Higher potency; used in similar dermatological applications | Eczema, psoriasis |
| Betamethasone | Strong anti-inflammatory effects; longer duration of action | Allergic reactions, skin disorders |
| Clobetasol Propionate | Extremely potent; often used for severe skin conditions | Psoriasis, dermatitis |
Ciprocinonide's unique fluorinated structure contributes to its enhanced stability and effectiveness compared to these similar compounds, making it a valuable option in topical corticosteroid therapy .








